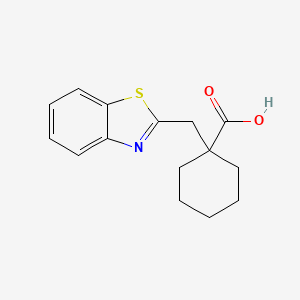

1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid typically involves the following steps:

Formation of Benzothiazole Derivative: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Alkylation: The benzothiazole derivative is then alkylated using a suitable alkylating agent to introduce the cyclohexane moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced reaction conditions.

Análisis De Reacciones Químicas

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety enables classic acid-base and nucleophilic acyl substitution reactions:

Benzothiazole Ring Reactions

The benzothiazole ring participates in electrophilic substitution and redox reactions:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Electrophilic Substitution | Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) | Nitro- or sulfonated derivatives | Substitution occurs preferentially at the 5- or 6-position of the benzothiazole ring due to electronic effects. |

| Oxidation | H₂O₂ or KMnO₄ | Benzothiazole S-oxide or sulfonic acid derivatives | Oxidation of the sulfur atom is favored under acidic conditions. |

| Reduction | LiAlH₄ or catalytic hydrogenation | Dihydrobenzothiazole derivatives | Partial reduction of the thiazole ring disrupts aromaticity, altering biological activity. |

Functional Group Transformations at the Methylene Bridge

The –CH₂– group linking benzothiazole to cyclohexane undergoes alkylation and oxidation:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in presence of base | Quaternary ammonium salts | Limited by steric bulk; minor side products observed. |

| Oxidation | CrO₃ or KMnO₄ | Ketone or carboxylic acid derivatives | Over-oxidation to ketone is common; requires controlled conditions. |

Mechanistic Insights

-

Nucleophilic Acyl Substitution : The electron-deficient carbonyl carbon (due to the benzothiazole’s electron-withdrawing effect) reacts sluggishly with weak nucleophiles like amines.

-

Steric Effects : The cyclohexane ring and benzothiazole group hinder access to reactive sites, necessitating prolonged reaction times or elevated temperatures .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates for esterification and amidation.

Comparative Reactivity with Structural Analogs

Aplicaciones Científicas De Investigación

1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid has diverse applications in scientific research, including use as a building block in the synthesis of more complex organic molecules, and in the development of new materials like polymers and coatings. It is also studied for its potential biological activities, such as antimicrobial and anticancer properties, with ongoing research exploring its potential as a therapeutic agent for various diseases.

Scientific Research Applications

- Chemistry this compound serves as a fundamental building block in creating complex organic molecules and materials.

- Biology This compound is under investigation for its potential biological activities, which include antimicrobial and anticancer properties.

- Medicine Current research is dedicated to determining its potential as a therapeutic agent for various diseases.

- Industry It is used in the creation of innovative materials possessing specific properties, including coatings and polymers.

The mechanism of action of this compound involves interactions with molecular targets and pathways in biological systems. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity, which can lead to biological effects such as antimicrobial or anticancer activities.

| Application | Description |

|---|---|

| Building Block | Utilized in the synthesis of complex organic molecules and materials. |

| Biological Activities | Studied for potential antimicrobial and anticancer properties. |

| Therapeutic Agent | Researched for its potential in treating various diseases. |

| Material Development | Employed in creating new materials with specific properties, such as polymers and coatings. |

Mecanismo De Acción

The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparación Con Compuestos Similares

1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid can be compared with other benzothiazole derivatives, such as:

- 2-(1,3-Benzothiazol-2-yl)acetic acid

- 2-(1,3-Benzothiazol-2-yl)propanoic acid

- 2-(1,3-Benzothiazol-2-yl)benzoic acid

These compounds share the benzothiazole ring but differ in the attached functional groups and overall structure. The uniqueness of this compound lies in its cyclohexane carboxylic acid moiety, which imparts distinct chemical and biological properties .

Actividad Biológica

1-(1,3-Benzothiazol-2-ylmethyl)cyclohexanecarboxylic acid (CAS 863669-59-4) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research sources.

The molecular formula of this compound is C15H17NO2S, with a molecular weight of 275.37 g/mol. The compound features a benzothiazole moiety linked to a cyclohexanecarboxylic acid structure, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an insecticide and its effects on cancer cell lines.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of compounds related to the benzothiazole structure. For instance, while specific data on this compound is limited, related compounds have shown effectiveness against mosquito larvae (Aedes aegypti), a vector for several viral diseases. These studies emphasize the need for new insecticides due to resistance issues with current chemical options .

Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of similar benzothiazole derivatives demonstrated significant activity against various cancer cell lines. For example, compounds with similar structures exhibited growth inhibitory activity against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. The results showed that certain derivatives had GI50 values below 20 µM, indicating promising anticancer properties .

Case Study 1: Insecticidal Evaluation

In a comparative study of larvicidal activity against Aedes aegypti, compounds derived from the benzothiazole framework were synthesized and tested. Although specific results for this compound were not provided, related compounds demonstrated LC50 values indicating effective larvicidal action .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of benzothiazole derivatives, several compounds were assessed for their cytotoxic effects using an MTT assay. The study revealed that modifications in the substituents significantly influenced the activity against MCF-7 and MDA-MB-468 cell lines. Compounds with specific substitutions showed enhanced potency and selectivity towards cancer cells .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes crucial for cellular proliferation in cancer cells.

- Disruption of Cellular Processes : The benzothiazole moiety may interfere with cellular signaling pathways involved in growth and survival.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-ylmethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-14(18)15(8-4-1-5-9-15)10-13-16-11-6-2-3-7-12(11)19-13/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNVKRYUHBRZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC2=NC3=CC=CC=C3S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401218571 | |

| Record name | 1-(2-Benzothiazolylmethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863669-59-4 | |

| Record name | 1-(2-Benzothiazolylmethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863669-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Benzothiazolylmethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzothiazol-2-ylmethyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.